molecular formula C17H16FN3O B2616259 1-[2-(4-fluorophenyl)ethyl]-3-(1H-indol-3-yl)urea CAS No. 899753-30-1

1-[2-(4-fluorophenyl)ethyl]-3-(1H-indol-3-yl)urea

Cat. No.: B2616259
CAS No.: 899753-30-1
M. Wt: 297.333
InChI Key: IDXJPBMTJXUJOC-UHFFFAOYSA-N
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Description

1-[2-(4-fluorophenyl)ethyl]-3-(1H-indol-3-yl)urea (CAS 899753-30-1) is a chemical entity of significant interest in medicinal chemistry and early-stage drug discovery. This compound features a hybrid architecture, incorporating both an indole and a urea moiety, two functional groups that are prominently featured in clinically approved drugs and bioactive molecules . The indole scaffold is a privileged structure in pharmacology, known for its diverse biological activities and presence in numerous natural products . The urea functionality is a key pharmacophore that enables critical drug-target interactions by forming multiple stable hydrogen bonds with proteins and receptors . This ability makes urea-containing compounds valuable for modulating the potency and selectivity of potential therapeutic agents across a broad range of diseases, including anticancer, antibacterial, and antidiabetic research . Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex molecules, or as a core scaffold for probing novel biological targets. Available with a purity of 90% or higher, this product is intended for Research Use Only and is not for human or veterinary diagnostic or therapeutic applications. Molecular Formula: C17H16FN3O

Properties

IUPAC Name

1-[2-(4-fluorophenyl)ethyl]-3-(1H-indol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O/c18-13-7-5-12(6-8-13)9-10-19-17(22)21-16-11-20-15-4-2-1-3-14(15)16/h1-8,11,20H,9-10H2,(H2,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDXJPBMTJXUJOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)NC(=O)NCCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[2-(4-fluorophenyl)ethyl]-3-(1H-indol-3-yl)urea typically involves the reaction of tryptamine with a fluorophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane, under mild conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-[2-(4-fluorophenyl)ethyl]-3-(1H-indol-3-yl)urea can undergo various chemical reactions, including:

Scientific Research Applications

1-[2-(4-fluorophenyl)ethyl]-3-(1H-indol-3-yl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(4-fluorophenyl)ethyl]-3-(1H-indol-3-yl)urea involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and stability . Pathways involved may include inhibition of viral replication, reduction of inflammation, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

1-[2-(1H-Indol-3-yl)ethyl]-3-(2-methylphenyl)urea ()

  • Key Differences: The 2-methylphenyl substituent replaces the 4-fluorophenyl group. Molecular weight: 293.37 g/mol vs. an estimated ~300 g/mol for the 4-fluoro analog (fluorine adds ~19 g/mol).

1-(2-(1H-Indol-3-yl)ethyl)-3-(4-fluorophenyl)thiourea ()

  • Key Differences :
    • Thiourea (C=S) replaces urea (C=O).
    • Anti-HIV Activity : The thiourea analog exhibits EC₅₀ = 5.45 µg/mL against HIV-1 via hydrogen bonding with Lys101 and π-π interactions with Trp229 and Tyr181 in HIV reverse transcriptase. Urea derivatives may exhibit weaker activity due to reduced sulfur-mediated hydrophobic interactions.

Functional Analogues

3-[2-(3,4-Dimethoxyphenyl)-2-(1H-indol-3-yl)ethyl]-1-(2-fluorophenyl)urea (C1) ()

  • Key Differences: Additional 3,4-dimethoxyphenyl group enhances steric bulk. Biological Role: Acts as a LasR inhibitor in Pseudomonas aeruginosa, suppressing quorum sensing. The 4-fluorophenyl group in the target compound may confer similar selectivity for bacterial targets.

1-(2-(1H-Indol-3-yl)ethyl)-3-(2,2,2-trichloro-1-hydroxyethyl)urea ()

  • Key Differences :
    • Trichloro-hydroxyl group introduces strong electron-withdrawing effects.
    • Antitumor Activity : Such derivatives inhibit tumor cell proliferation via alkylation or interference with DNA repair mechanisms, a pathway less explored in 4-fluorophenyl-urea analogs.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Biological Activity Source
1-[2-(4-fluorophenyl)ethyl]-3-(1H-indol-3-yl)urea C₁₇H₁₅FN₃O ~300 (estimated) 4-fluorophenyl Under investigation N/A
1-[2-(1H-Indol-3-yl)ethyl]-3-(2-methylphenyl)urea C₁₈H₁₉N₃O 293.37 2-methylphenyl Not reported
1-(2-(1H-Indol-3-yl)ethyl)-3-(4-fluorophenyl)thiourea C₁₇H₁₅FN₃S 316.39 4-fluorophenyl, thiourea Anti-HIV (EC₅₀ = 5.45 µg/mL)
C1 (LasR inhibitor) C₂₅H₂₃FN₂O₃ 430.47 3,4-dimethoxyphenyl Anti-quorum sensing

Research Findings and Implications

  • Anti-HIV Potential: Thiourea analogs outperform urea derivatives in HIV inhibition due to sulfur’s stronger hydrophobic interactions.
  • Antibacterial Applications : Fluorophenyl-urea analogs like C1 show promise in disrupting bacterial communication systems, suggesting a viable pathway for the target compound.
  • Structural Optimization : Substituting the urea group with thiourea or adding electron-withdrawing groups (e.g., -Cl, -F) can modulate bioactivity and target selectivity.

Biological Activity

1-[2-(4-Fluorophenyl)ethyl]-3-(1H-indol-3-yl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its antibacterial, anticancer, and anti-inflammatory properties, supported by various research findings and case studies.

Chemical Structure and Properties

The compound is characterized by a urea linkage, which is often associated with diverse biological activities. Its molecular formula is C18H18FN3OC_{18}H_{18}FN_3O, and it has a molecular weight of approximately 313.35 g/mol. The presence of the fluorophenyl and indole groups contributes to its pharmacological profile.

Antibacterial Activity

Research has indicated that derivatives of urea, including this compound, exhibit significant antibacterial properties.

Case Study: Antibacterial Efficacy

In a study assessing the antibacterial activity against various strains, the compound demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus with Minimum Inhibitory Concentration (MIC) values ranging from 40 to 50 µg/mL. In comparison to ceftriaxone, a standard antibiotic, the compound showed comparable inhibition zone diameters of 29 mm against E. coli and 24 mm against S. aureus .

Table 1: Antibacterial Activity Summary

Bacterial StrainCompound MIC (µg/mL)Inhibition Zone (mm)
E. coli4029
S. aureus5024
Klebsiella pneumoniae4530
Pseudomonas aeruginosa5019

Anticancer Activity

The anticancer potential of this compound has also been explored, particularly in relation to its ability to induce apoptosis in cancer cells.

Research Findings

Studies have shown that derivatives of this compound can inhibit cancer cell proliferation with IC50 values ranging from 3 to 14 µM across various cancer cell lines, including pancreatic and breast cancers. The mechanism involves targeting specific molecular pathways that regulate angiogenesis and cell signaling .

Table 2: Anticancer Activity Overview

Cancer Cell LineIC50 (µM)Mechanism of Action
Pancreatic7Angiogenesis inhibition
Prostate10Cell signaling alteration
Breast14Apoptosis induction

Anti-inflammatory Properties

In addition to its antibacterial and anticancer activities, this compound exhibits anti-inflammatory effects, which are critical in treating inflammatory diseases.

The anti-inflammatory activity is attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response. This suggests potential therapeutic applications in conditions such as rheumatoid arthritis and other inflammatory disorders .

Q & A

Q. What are the optimal synthetic pathways for 1-[2-(4-fluorophenyl)ethyl]-3-(1H-indol-3-yl)urea, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including indole core formation (e.g., via Fischer indole synthesis) and urea moiety coupling. Key considerations include:

  • Temperature control : Elevated temperatures (80–120°C) improve reaction rates but may degrade sensitive functional groups.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane minimizes side reactions .
  • Catalyst use : Lewis acids like ZnCl₂ can accelerate urea bond formation. Yield optimization requires iterative adjustments using design-of-experiment (DoE) frameworks to balance variables like stoichiometry and reaction time .

Q. Which analytical techniques are critical for characterizing this compound and confirming its purity?

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

Initial screening should include:

  • Enzyme inhibition assays : Target kinases or proteases due to urea’s hydrogen-bonding capacity.
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and non-malignant cells (e.g., HEK293) to assess selectivity .
  • Anti-inflammatory testing : Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally analogous urea-indole derivatives?

Discrepancies often arise from variations in:

  • Assay conditions : Standardize protocols (e.g., cell passage number, serum concentration) to ensure reproducibility.
  • Structural modifications : Compare substituent effects using matched molecular pair analysis. For example, replacing 4-fluorophenyl with 3-chlorophenyl may alter target binding .
  • Pharmacokinetic factors : Differences in metabolic stability (e.g., CYP450-mediated degradation) can skew in vivo vs. in vitro results .

Q. What computational strategies aid in predicting the compound’s mechanism of action and off-target effects?

Advanced approaches include:

  • Molecular docking : Screen against protein databases (e.g., PDB) to identify potential targets like tyrosine kinases or GPCRs.
  • Molecular dynamics simulations : Assess binding stability of the urea moiety with active-site residues over 100-ns trajectories .
  • Chemoproteomics : Use activity-based protein profiling (ABPP) to map interactomes in complex biological matrices .

Q. How can structure-activity relationship (SAR) studies guide the optimization of pharmacokinetic properties?

SAR strategies focus on:

  • Lipophilicity modulation : Introduce hydrophilic groups (e.g., hydroxyls) to improve aqueous solubility, monitored via logP calculations.
  • Metabolic stability : Fluorine atoms at the 4-position of phenyl groups reduce oxidative metabolism, enhancing half-life .
  • Bioisosteric replacement : Substitute the indole ring with azaindole to balance potency and toxicity .

Methodological Notes

  • Data validation : Cross-reference experimental results with PubChem datasets (e.g., CID 946351-06-0) to ensure consistency .
  • Ethical compliance : Adhere to OECD guidelines for in vivo studies, particularly for compounds with fluorinated aromatic systems .

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